1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Formation and Reaction Studies
The study of formation and reaction of N-acyl- and N-methanesulfonyl derivatives reveals insights into their chemical behavior and potential for further chemical modifications. For example, the oxidation of certain derivatives with lead tetraacetate in dichloromethane produced quantitatively title compounds, which upon further treatment could afford various other derivatives, illustrating the compound's versatility in synthetic chemistry (Hoshino, Suzuki, & Ogasawara, 2001).
Renal Vasodilation Activity
Research into 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including those related to the compound , has shown potent DA1 agonistic activities, highlighting their potential in medical applications, particularly in renal vasodilation (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).
Crystal Engineering Tool
The structural determination of fluoro-substituted isoquinolines, including the study of molecular motifs and intermolecular interactions involving fluorine, has implications for understanding packing features associated with organic fluorine. This knowledge can be applied in the design of new materials and drugs (Choudhury & Row, 2006).
Synthesis and Luminescence
Studies on the synthesis and luminescence of compounds like tetrakis(4-methoxyphenyl)methane shed light on their potential use in material science, especially due to their strong fluorescence properties. This could lead to applications in sensing, imaging, and light-emitting devices (Guieu, Rocha, & Silva, 2013).
Catalytic Asymmetric Addition
The catalytic asymmetric addition to cyclic N-acyl-iminium, utilizing derivatives including α-fluoro(phenylsulfonyl)methane (FSM), demonstrates the compound's role in facilitating access to sulfone-bearing contiguous quaternary stereocenters. This has significant implications for the synthesis of complex molecules with high stereocontrol, relevant in pharmaceutical synthesis (Bhosale, Císařová, Kamlar, & Veselý, 2022).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-12-19(23)22-10-2-3-15-6-9-17(11-18(15)22)21-27(24,25)13-14-4-7-16(20)8-5-14/h4-9,11,21H,2-3,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBTSCJYCQKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.